molecular formula C23H22N4O2S3 B2917673 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide CAS No. 1040652-02-5

2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B2917673
CAS No.: 1040652-02-5
M. Wt: 482.64
InChI Key: FLPAEUDFSCVEBH-UHFFFAOYSA-N
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Description

2-((7-Oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core substituted with phenyl, thioxo, and acetamide groups. Its structural complexity arises from the fused bicyclic system, which is further functionalized with sulfur-containing moieties and a branched alkyl-acetamide chain. The compound’s synthesis likely involves cyclocondensation and alkylation steps, as seen in analogous thiazolopyrimidine derivatives .

Properties

CAS No.

1040652-02-5

Molecular Formula

C23H22N4O2S3

Molecular Weight

482.64

IUPAC Name

2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C23H22N4O2S3/c1-15(12-13-16-8-4-2-5-9-16)24-18(28)14-31-22-25-20-19(21(29)26-22)32-23(30)27(20)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H,24,28)(H,25,26,29)

InChI Key

FLPAEUDFSCVEBH-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including anticancer and antimicrobial activities, and discusses structure-activity relationships (SAR) based on recent studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from thiazole and pyrimidine derivatives. The presence of the thio group and the tetrahydrothiazolo-pyrimidine core contributes to its biological activity by enhancing interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties.

  • Mechanism of Action : The compound's mechanism involves the inhibition of key enzymes involved in cell proliferation and apoptosis pathways. For instance, it has been shown to induce caspase activation in cancer cell lines, leading to programmed cell death.
  • In Vitro Studies :
    • Cell Lines Tested : The compound has been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung carcinoma).
    • IC50 Values : Preliminary results suggest IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
Cell LineIC50 Value (μM)Reference
MCF-78.5
A54910.0

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against a range of pathogens.

  • Antibacterial Activity : In vitro tests have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell wall synthesis.
  • Antifungal Activity : It has shown antifungal activity against common strains such as Candida albicans.
PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Candida albicans12

Structure-Activity Relationship (SAR)

The biological activity of the compound can be linked to specific structural features:

  • Thiazole and Pyrimidine Rings : These heterocycles are crucial for binding affinity to biological targets.
  • Substituents : The phenyl groups enhance lipophilicity, improving cellular uptake and bioavailability.
  • Thio Group : The presence of sulfur in the thio group is essential for the interaction with enzyme active sites.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
  • Animal Models : In vivo studies using mouse models showed that administration of the compound led to tumor size reduction without significant toxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (19) : Shares the thiazolo[4,5-d]pyrimidine core but incorporates a coumarin moiety and a thienopyrimidine ring. The coumarin group enhances fluorescence and may improve DNA-binding capacity compared to the target compound’s phenylbutan-2-yl acetamide chain.

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate :

  • Differs in the thiazolo[3,2-a]pyrimidine scaffold and trimethoxybenzylidene substituent.
  • Crystal structure analysis reveals a flattened boat conformation (C5 deviation: 0.224 Å) and an 80.94° dihedral angle between the heterocycle and benzene ring, suggesting distinct steric and electronic profiles.

N1-(3-(4-Methoxyphenyl)-7-oxo-5-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-2(3H)-ylidene)-4-methyl-N2-phenylbenzimidamide (7c) :

  • Features a benzimidamide substituent instead of an acetamide chain.
  • Exhibits higher thermal stability (mp 314–315°C) due to rigid aromatic substituents, contrasting with the target compound’s flexible alkyl chain.

Physicochemical Properties

Property Target Compound Compound 19 Compound 7c
Core Structure Thiazolo[4,5-d]pyrimidine Thiazolo[4,5-d]pyrimidine Thiazolo[4,5-d]pyrimidine
Key Substituents Phenylbutan-2-yl acetamide Coumarin, thienopyrimidine Benzimidamide, methoxyphenyl
Thermal Stability Moderate (mp data unavailable) Likely moderate High (mp 314–315°C dec)
Solubility Likely lipophilic Polar (due to coumarin) Low (rigid aromatic groups)
Spectral Data (IR) N-H (~3300 cm⁻¹), C=O (~1680 cm⁻¹) Not reported C=O (1680 cm⁻¹)

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